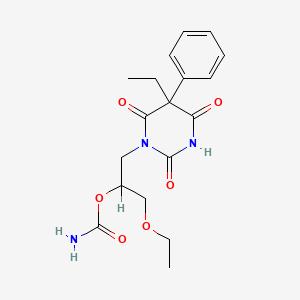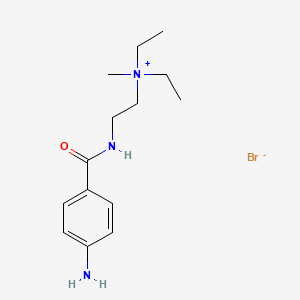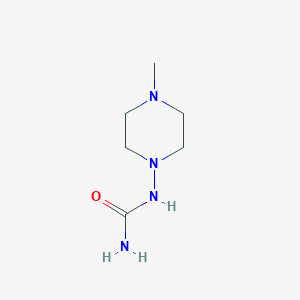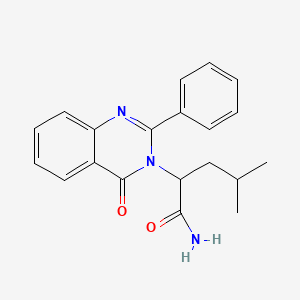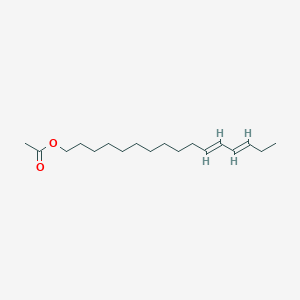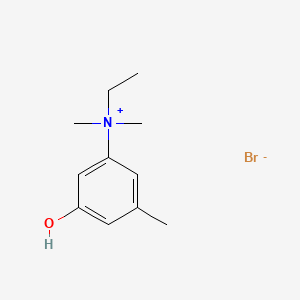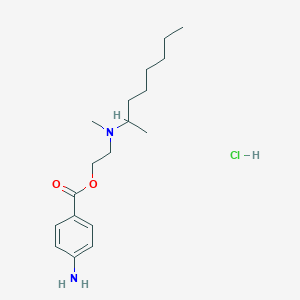![molecular formula C19H42ClNO B13786208 Trimethyl[3-(tridecyloxy)propyl]ammonium chloride CAS No. 68123-07-9](/img/structure/B13786208.png)
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to modify surface properties, making it useful in formulations requiring surface activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride typically involves the reaction of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: Tertiary amine and tridecyloxypropyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.
Procedure: The tertiary amine is reacted with tridecyloxypropyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or distillation to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Continuous Stirring: Ensures uniform reaction conditions.
Temperature Control: Maintains optimal reaction temperatures.
Automated Purification: Utilizes automated systems for purification to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles, replacing the chloride ion.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Hydrolysis Products: Alcohols and amines, depending on the reaction conditions.
Applications De Recherche Scientifique
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The mechanism by which Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). The molecular targets include cell membranes and proteins, where it can alter permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride
Uniqueness
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is unique due to its specific alkyl chain length and the presence of the tridecyloxy group, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and stability in various environments.
Propriétés
Numéro CAS |
68123-07-9 |
|---|---|
Formule moléculaire |
C19H42ClNO |
Poids moléculaire |
336.0 g/mol |
Nom IUPAC |
trimethyl(3-tridecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XYEYOAYIWLFMHH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


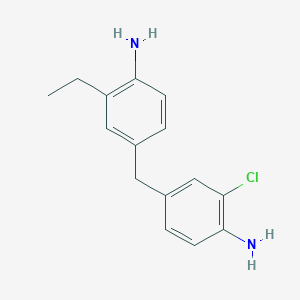
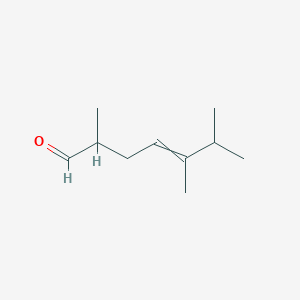
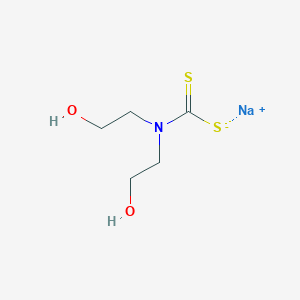
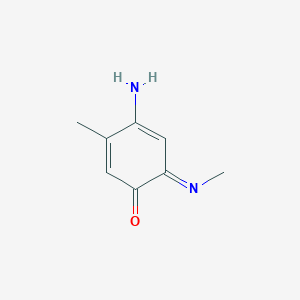
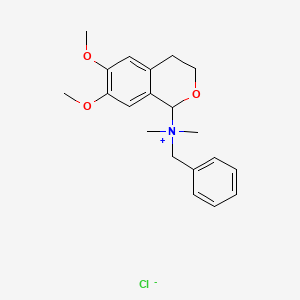
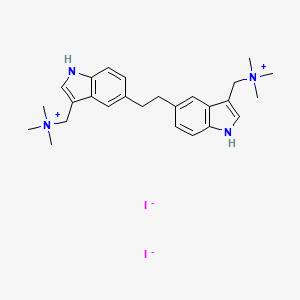
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
